molecular formula C30H23BrN4O2S B2985258 4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole CAS No. 397275-23-9

4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

Cat. No. B2985258
CAS RN: 397275-23-9
M. Wt: 583.5
InChI Key: OBOOQBYTXBDXAJ-UHFFFAOYSA-N
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Description

The compound “4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a benzenesulfonyl group, a bromophenyl group, and a diphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the attachment of the various substituents. One possible starting material could be 4-bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of various compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be low in water but high in organic solvents due to the presence of multiple aromatic rings .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidiabetic and Antimicrobial Applications: A study focusing on fluorinated pyrazoles and benzenesulfonylurea/thiourea derivatives, including compounds similar to the target chemical, demonstrated significant antidiabetic and antibacterial activities (حسن مصطفى فيض الله, خالد خان, & عبدالله محمد عسيري, 2011).
  • Synthetic Pathways for Derivatives: A study detailed the synthesis of pyrazole, 1,3,4-thiadiazole, and thiophene derivatives via β-ketosulfones, which are structurally related to the target compound, showing potential applications in various chemical synthesis processes (K. Dawood et al., 2010).

Antimicrobial and Anti-Inflammatory Properties

  • Antibacterial and Antifungal Activities: Compounds similar to the target chemical with a benzenesulfonamide moiety have been synthesized and evaluated for in vitro antibacterial and antifungal activities against various strains, indicating potential antimicrobial applications (P. Sharma et al., 2011).
  • Anti-inflammatory Antimicrobial Agents: Pyrazolyl benzenesulfonamide derivatives, structurally related to the target compound, were synthesized and exhibited significant anti-inflammatory activity and selective inhibitory activity towards COX-2 enzyme, along with antimicrobial properties (A. Bekhit et al., 2008).

Miscellaneous Applications

  • Corrosion Inhibition: Pyranopyrazole derivatives, which share structural similarities with the target compound, have been studied for their effectiveness as inhibitors for mild steel corrosion in acidic solutions, suggesting potential industrial applications (M. Yadav et al., 2016).
  • Supramolecular Assemblies: Research on supramolecular assemblies of benzene-1,3,5-tricarboxylic acid with various substituted pyrazoles, including compounds similar to the target chemical, has been conducted, indicating applications in the study of molecular interactions and assembly processes (U. Singh, K. Tomar, & Sujata Kashyap, 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the relevant safety data sheets for information on potential hazards, protective measures, and first aid procedures .

Mechanism of Action

properties

IUPAC Name

4-[2-(benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23BrN4O2S/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)38(36,37)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOOQBYTXBDXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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